molecular formula C18H20N2O3 B5678125 3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole

3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole

Cat. No. B5678125
M. Wt: 312.4 g/mol
InChI Key: OTVLDITXKWKBRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of the exact compound mentioned are not readily available, related research has been conducted on the synthesis of analogous compounds, focusing on oxadiazoles and benzofurans. For example, Hiremath et al. (2018) reported the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione and investigated its properties through a combined computational and experimental approach, indicating a methodological foundation for synthesizing structurally similar compounds (Hiremath et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using techniques like FT-IR, FT-Raman, NMR, and UV spectral studies. The density functional theory (DFT) calculations, such as those conducted by Hiremath et al. (2018), provide insights into the vibrational modes, chemical shifts, and optoelectronic properties of these molecules. This suggests that similar analytical techniques could be applied to study the molecular structure of the target compound, offering insights into its reactivity and stability (Hiremath et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of oxadiazole and benzofuran derivatives have been explored through various studies. For instance, compounds containing these moieties have been shown to possess potential antifungal activities, as deduced from molecular docking studies which reveal interactions with antifungal proteins through hydrogen bonding and hydrophobic interactions (Hiremath et al., 2018). These findings indicate that our compound of interest may also exhibit significant chemical reactivity conducive to biological applications.

Physical Properties Analysis

The physical properties of compounds like "3-(tetrahydrofuran-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole" can be inferred from studies on similar molecules. Parameters such as melting points, solubility, and stability under various conditions are critical. For oxadiazole and benzofuran derivatives, properties like visible absorption maxima (λmax) and thermodynamic properties have been characterized, suggesting methods to assess the physical properties of the compound (Hiremath et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their electron-donating and electron-withdrawing capabilities, reactivity towards other chemical entities, and the potential for undergoing various chemical reactions, have been elucidated through computational studies and experimental observations. The work by Hiremath et al. (2018), for example, provides insight into the optoelectronic properties, charge transfer within molecules, and sensitivity towards autoxidation, which could be relevant for understanding the chemical behavior of our target compound (Hiremath et al., 2018).

properties

IUPAC Name

3-(oxolan-3-yl)-5-[(4,6,7-trimethyl-1-benzofuran-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-6-11(2)16-14(9-22-17(16)12(10)3)7-15-19-18(20-23-15)13-4-5-21-8-13/h6,9,13H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVLDITXKWKBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=COC2=C1C)CC3=NC(=NO3)C4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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